2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Catalog No.
S683781
CAS No.
62932-94-9
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan...

CAS Number

62932-94-9

Product Name

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

IUPAC Name

2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2

InChI Key

XWRBIXFTHXFQKC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CBr)CO)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)CO)O

Design of Haptens for the Screening of Monoclonal Antibody to Salbutamol

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, also known by its CAS number 62932-94-9, is a chemical compound with the molecular formula C9H9BrO3C_9H_9BrO_3 and a molecular weight of 245.07 g/mol. This compound features a bromine atom substituted at the second position of an ethanone moiety, along with a hydroxy and hydroxymethyl group on a phenyl ring. Its structure can be represented using the SMILES notation: OCc1cc(ccc1O)C(=O)CBr and the InChI string: InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2 .

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one itself does not have a known mechanism of action in biological systems. Its primary purpose is as a chemical building block for the synthesis of haptens. Haptens are molecules that can bind specifically to an antigen (like salbutamol) but lack the immunogenic properties to trigger an immune response on their own []. When a hapten is conjugated to a carrier protein, the immune system recognizes the carrier and produces antibodies that can also bind to the hapten, effectively creating a detection method for the target antigen (salbutamol) in immunoassays.

Typical of phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Reduction: The carbonyl group can undergo reduction to form alcohol derivatives.
  • Esterification: The hydroxy groups can react with carboxylic acids to form esters.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one exhibits notable biological activities. It has been studied for its potential as a reagent in the design of haptens for sensitive immunoassays . Additionally, compounds with similar structures have shown anti-inflammatory and antioxidant properties, suggesting that this compound may possess similar bioactivity.

Several synthesis methods for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one have been reported:

  • Bromination of Phenolic Compounds: Starting from 4-hydroxybenzaldehyde, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Acylation Reactions: The introduction of the ethanone moiety can be achieved through acylation of the brominated phenolic compound using acetyl chloride or acetic anhydride in the presence of a base.
  • Hydroxymethylation: Hydroxymethylation can be achieved via formylation methods followed by reduction to yield the hydroxymethyl group.

These methods allow for efficient synthesis while maintaining functional group integrity.

The compound has several applications in various fields:

  • Chemical Research: Used as a reagent in organic synthesis and analytical chemistry.
  • Pharmaceutical Development: Potential use in drug development due to its biological activity.
  • Material Science: May serve as a precursor for developing novel materials with specific properties.

Interaction studies have primarily focused on how this compound interacts with biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing pathways related to inflammation and oxidative stress. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Characteristics
4-HydroxyacetophenoneHydroxy and acetyl groupsLacks bromine substitution
2-HydroxybenzophenoneHydroxy groups on benzene ringsNo bromine; different reactivity
2-Bromo-4-hydroxyacetophenoneBromine and acetyl groupsSimilar but lacks hydroxymethyl group

These comparisons illustrate how 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one stands out due to its unique combination of functional groups, which may confer distinctive chemical reactivity and biological activity.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Dates

Modify: 2023-08-15

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